N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethyl linker terminating in a 3-methylphenyl moiety.
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-7-6-8-20(15-17)26-24(29)23(28)25-13-12-21-9-4-5-14-27(21)32(30,31)22-16-18(2)10-11-19(22)3/h6-8,10-11,15-16,21H,4-5,9,12-14H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHANFYXYGMDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The 2,5-dimethylphenyl group can be sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Oxalamide Moiety: The oxalamide group can be introduced through amide coupling reactions using oxalyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or the oxalamide moiety, potentially yielding amines or alcohols.
Substitution: The aromatic rings and the piperidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide
- A trifluoromethyl (-CF₃) group on the phenyl ring enhances lipophilicity and metabolic stability compared to the 3-methylphenyl group .
- Molecular Weight :
b. 5-Substituted Tetrahydronaphthalen-2yl) Methyl with N-Phenyl-N-(piperidin-4-yl)propionamide
- Core Structure :
- Synthetic Pathways :
Key Comparative Data Table
Research Findings and Limitations
- Pharmacological Potential: While the trifluoromethylphenyl analogue shows enhanced metabolic stability , the target compound’s sulfonyl group may improve target binding affinity in sulfhydryl-dependent enzymes.
- Gaps in Data: No direct biological activity or toxicity data for the target compound are available in the provided evidence, limiting conclusive comparisons.
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound that belongs to a class of sulfonamide derivatives. Its unique structure includes a piperidine ring, a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride, and an ethanediamide moiety. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C25H33N3O4S
- Molecular Weight : Approximately 471.6 g/mol
- CAS Number : 898461-22-8
Structural Features
The compound features:
- A piperidine ring that enhances its binding affinity to biological targets.
- A sulfonyl group that can interact with various proteins and enzymes.
- An ethanediamide structure that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known for forming strong interactions with proteins, potentially inhibiting their enzymatic activity. Additionally, the piperidine ring may facilitate binding to receptors, modulating their function and leading to various therapeutic effects.
Pharmacological Properties
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Antibacterial Activity : Similar compounds have shown efficacy against bacterial strains, indicating potential for antimicrobial applications.
- Anti-inflammatory Effects : Research indicates possible inhibition of inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Analgesic Properties : The compound may also possess pain-relieving effects, warranting further investigation.
Research Findings and Case Studies
Research on related compounds has provided insights into the biological activity of this compound:
- Inhibition Studies : In vitro studies have shown that similar sulfonamide derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Antimicrobial Testing : Compounds structurally related to this compound have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria in laboratory settings.
- Cellular Assays : Cellular assays have indicated that these compounds can modulate signaling pathways associated with inflammation and pain perception.
Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 898461-22-8 | 471.6 g/mol | Antibacterial, anti-inflammatory |
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide | 898407-12-0 | 473.59 g/mol | Antibacterial |
| N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide | 860788-11-0 | Not specified | Potential analgesic |
Summary of Biological Activities
Q & A
Q. Table 1: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Sulfonylation | 2,5-Dimethylbenzenesulfonyl chloride, DCM, 0°C | Use excess sulfonyl chloride (1.2 eq) |
| Amide Coupling | EDC, HOBt, DMF, RT | Maintain pH 7–8 with DIEA |
| Purification | Silica gel (60–120 mesh), EtOAc/Hexane (3:7) | Monitor fractions via TLC (Rf = 0.4) |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
Answer:
A combination of techniques ensures accurate structural validation:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies sulfonyl, piperidine, and ethanediamide protons (e.g., sulfonyl-CH₃ at δ 2.3 ppm, piperidine-H at δ 3.1–3.5 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 500–520) and purity (>98%) .
- FT-IR : Key stretches include S=O (1150–1200 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
Q. Table 2: Key Spectroscopic Parameters
| Technique | Critical Peaks/Bands | Diagnostic Utility |
|---|---|---|
| ¹H NMR | δ 2.3 (s, 6H, Ar-CH₃), δ 7.1–7.3 (m, Ar-H) | Confirms aromatic and sulfonyl groups |
| HPLC-MS | Retention time: 8.2 min, m/z 508.2 [M+H]⁺ | Validates molecular weight and purity |
Advanced: How can researchers design experiments to optimize stereochemical outcomes in synthesis?
Answer:
Stereochemical control is critical for bioactivity. Methodological strategies include:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of intermediates .
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ matrix) to optimize temperature, solvent polarity, and catalyst loading for enantiomeric excess (ee) ≥90% .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility in stereoselective steps (e.g., residence time <10 min at 50°C) .
Q. Example Workflow :
Screen chiral catalysts (5–10 mol%) in THF/MeOH.
Analyze ee via chiral HPLC (Chiralpak AD-H column).
Refine using response surface modeling (RSM) for maximal ee .
Advanced: What strategies resolve contradictions in bioactivity data across in vitro models?
Answer:
Discrepancies often arise from assay-specific variables. Mitigation approaches include:
- Orthogonal Assays : Validate target binding via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm direct target engagement .
- Dose-Response Refinement : Use 8–12 concentration points (0.1–100 µM) to minimize variability in IC₅₀ calculations .
- Molecular Docking : Compare binding poses across protein conformers (e.g., PDB: 4XYZ vs. 5ABC) to explain potency differences .
Case Study :
Inconsistent IC₅₀ values (5–50 µM) against kinase X were resolved by:
Re-testing under uniform ATP concentrations (1 mM).
Confirming compound stability via LC-MS during assays .
Advanced: How to analyze metabolic stability and degradation pathways in preclinical studies?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat, 1 mg/mL) and monitor via LC-MS/MS for hydroxylated or sulfone metabolites .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytically labile amide bonds .
- Computational Tools : Use MetaSite to predict CYP450-mediated oxidation sites (e.g., piperidine N-dealkylation) .
Q. Table 3: Key Metabolic Parameters
| Parameter | Method | Outcome Example |
|---|---|---|
| Half-life (t₁/₂) | Human liver microsomes, NADPH | t₁/₂ = 45 min |
| Major Metabolite | LC-MS/MS (M+H⁺ = 524.2, +16 Da) | Hydroxylation at piperidine ring |
Basic: What solvent systems are optimal for solubility and formulation studies?
Answer:
- Solubility Screening : Use DMSO stock (10 mM) diluted in PBS (pH 7.4) or simulated gastric fluid (SGF) for in vitro assays .
- Formulation : For in vivo studies, PEG-300/water (40:60) or cyclodextrin complexes enhance bioavailability .
Critical Note : Avoid >0.1% DMSO in cellular assays to prevent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
